molecular formula C21H15NO3S B2354105 (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone CAS No. 1114886-10-0

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone

Cat. No.: B2354105
CAS No.: 1114886-10-0
M. Wt: 361.42
InChI Key: HLRWJLVZQZMPKQ-UHFFFAOYSA-N
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Description

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is a compound belonging to the class of benzothiadiazine-1,1-dioxide derivatives. These compounds have garnered significant interest due to their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone typically involves the reaction of 2-aminobenzenesulfonamide with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the benzothiadiazine ring.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted aromatic derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1,1-dioxido-4-phenyl-4H-1,4-benzothiazin-2-yl)(phenyl)methanone is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit aldose reductase sets it apart from other similar compounds .

Properties

IUPAC Name

(1,1-dioxo-4-phenyl-1λ6,4-benzothiazin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-21(16-9-3-1-4-10-16)20-15-22(17-11-5-2-6-12-17)18-13-7-8-14-19(18)26(20,24)25/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRWJLVZQZMPKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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